molecular formula C9H16N2O3 B1194270 N-Ethylcarbaminomethyl-L-proline CAS No. 76157-60-3

N-Ethylcarbaminomethyl-L-proline

Cat. No.: B1194270
CAS No.: 76157-60-3
M. Wt: 200.23 g/mol
InChI Key: KASRTNNPWVAGQE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylcarbaminomethyl-L-proline is a modified proline derivative hypothesized to feature an ethylcarbaminomethyl group (-CH₂-NH-CO-OCH₂CH₃) attached to the nitrogen of the proline ring. Proline derivatives are critical in peptide synthesis, drug design, and biochemical studies due to their conformational constraints and enhanced stability .

Properties

CAS No.

76157-60-3

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

(2S)-1-[2-(ethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H16N2O3/c1-2-10-8(12)6-11-5-3-4-7(11)9(13)14/h7H,2-6H2,1H3,(H,10,12)(H,13,14)/t7-/m0/s1

InChI Key

KASRTNNPWVAGQE-ZETCQYMHSA-N

SMILES

CCNC(=O)CN1CCCC1C(=O)O

Isomeric SMILES

CCNC(=O)CN1CCC[C@H]1C(=O)O

Canonical SMILES

CCNC(=O)CN1CCCC1C(=O)O

Synonyms

A 753
A-753
N-ethylcarbaminomethyl-L-proline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Proline Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Functional Group XLogP3 Hydrogen Bond Acceptors Solubility (Water)
L-Proline C₅H₉NO₂ 115.13 -NH₂ (amine) -1.3 3 High
N-Methyl-L-proline C₆H₁₁NO₂ 129.16 -N(CH₃) -0.5* 2 Moderate
N-Acetyl-L-proline C₇H₁₁NO₃ 157.17 -N(COCH₃) -0.7 3 High
N-Butyryl-L-proline C₉H₁₅NO₃ 201.22 -N(COC₃H₇) 0.2* 3 Low
N-Ethylcarbaminomethyl-L-proline (hypothetical) C₉H₁₆N₂O₃ 200.24* -N(CH₂NHCOOCH₂CH₃) ~0.5* 4 Moderate*

*Estimated values based on structural analogs.
References : .

Key Observations :

  • Hydrophobicity (XLogP3): N-Methyl and N-acetyl derivatives exhibit lower hydrophobicity compared to N-butyryl and the hypothetical N-ethylcarbaminomethyl variant, which may influence their distribution in biological systems.
  • Solubility : Polar groups (e.g., acetyl) enhance aqueous solubility, while bulky alkyl chains (e.g., butyryl) reduce it.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.